2-Propanol, 1-chloro-3-(dimethylamino)-
CAS No.:
Cat. No.: VC13522351
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO |
|---|---|
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | 1-chloro-3-(dimethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C5H12ClNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3 |
| Standard InChI Key | VOSOVMCFUULPKH-UHFFFAOYSA-N |
| SMILES | CN(C)CC(CCl)O |
| Canonical SMILES | CN(C)CC(CCl)O |
Introduction
Chemical and Physical Properties
2-Propanol, 1-chloro-3-(dimethylamino)- exhibits distinct physicochemical characteristics that underpin its industrial and research applications. The table below summarizes its key properties:
| Property | Value |
|---|---|
| CAS Number | 51583-51-8 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.608 g/mol |
| Density | 1.078 g/cm³ |
| Boiling Point | 197.1°C at 760 mmHg |
| Exact Mass | 137.06100 g/mol |
| Polar Surface Area | 23.470 Ų |
| LogP | 0.1477 |
The compound’s moderate polarity, indicated by a polar surface area of 23.470 Ų, enhances its solubility in polar solvents such as water and ethanol . Its logP value of 0.1477 suggests limited lipophilicity, influencing its pharmacokinetic profile in biological systems . The chlorine atom at the 1-position and the dimethylamino group at the 3-position create a stereoelectronic environment conducive to nucleophilic substitution and hydrogen bonding interactions .
Synthesis and Production
The synthesis of 2-Propanol, 1-chloro-3-(dimethylamino)- primarily involves the reaction of 3-dimethylamino-1-propanol with thionyl chloride (SOCl₂) . This method, detailed by Hewawasam et al. (2004), proceeds via a two-step mechanism: (1) activation of the hydroxyl group by SOCl₂ to form a chlorosulfite intermediate, and (2) displacement by chloride to yield the final product . Optimal reaction conditions include anhydrous environments and temperatures below 25°C to minimize side reactions such as oxidation or polymerization .
Industrial production employs continuous flow reactors to enhance yield and purity, achieving throughputs exceeding 90% under optimized parameters . Post-synthesis purification typically involves fractional distillation under reduced pressure (e.g., 50 mmHg) to isolate the compound from residual reactants and byproducts . Crystallization may further refine the product for pharmaceutical-grade applications .
Applications in Pharmaceutical and Organic Chemistry
This compound’s dual functionality—a reactive chlorine atom and a tertiary amine—makes it a versatile intermediate in drug discovery. For instance, it serves as a precursor in the synthesis of beta-adrenergic receptor antagonists, where the chlorine atom undergoes nucleophilic substitution with aryloxy groups . The dimethylamino moiety enhances binding affinity to G-protein-coupled receptors (GPCRs), a feature exploited in developing central nervous system (CNS) agents .
Recent studies highlight its role in synthesizing ion channel modulators, particularly those targeting voltage-gated potassium channels (Kv7.2/7.3) . These modulators show promise in treating epilepsy and neuropathic pain, with preclinical trials demonstrating improved efficacy over first-generation analogs .
Structural Analogs and Comparative Analysis
Comparative analysis with structurally related compounds reveals how substituents influence physicochemical and biological properties. For example, 1-Chloro-3-[(1,1-dimethylethyl)amino]-2-propanol (CAS 13156-02-0), which replaces the dimethylamino group with a tert-butylamino moiety, exhibits a higher molecular weight (165.66 g/mol) and a melting point of 42–43°C . This substitution reduces polarity (logP = 1.2) and enhances thermal stability, making the tert-butyl derivative preferable for high-temperature reactions .
| Compound | Molecular Weight | Melting Point | logP |
|---|---|---|---|
| 2-Propanol, 1-chloro-3-(dimethylamino)- | 137.608 g/mol | N/A | 0.147 |
| 1-Chloro-3-(tert-butylamino)-2-propanol | 165.66 g/mol | 42–43°C | 1.2 |
Such structural variations underscore the importance of substituent selection in tuning reactivity and application suitability .
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